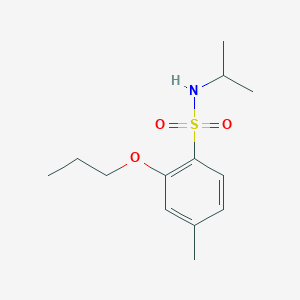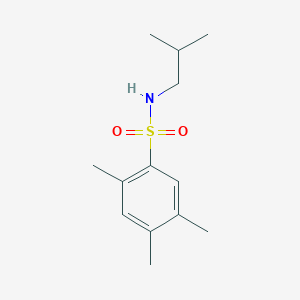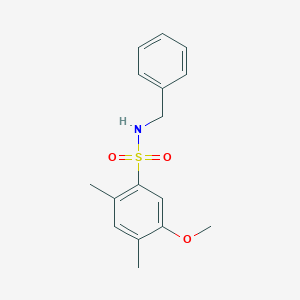
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, also known as PPNS, is a chemical compound that has been widely used in scientific research. PPNS is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This compound has been extensively studied for its potential applications in the treatment of various diseases, including osteoporosis, cancer, and renal disorders.
作用機序
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide works by inhibiting the sodium-dependent phosphate cotransporter, which is responsible for the regulation of phosphate homeostasis in the body. This results in a decrease in the absorption of phosphate from the intestines and an increase in the excretion of phosphate through the kidneys. The mechanism of action of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is complex and involves the binding of the compound to the cotransporter protein, which prevents the transport of phosphate across the cell membrane.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to have several biochemical and physiological effects on the body. These include a decrease in serum phosphate levels, an increase in urinary phosphate excretion, and a reduction in bone resorption. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has also been shown to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter, which makes it a valuable tool for investigating the role of this protein in phosphate homeostasis. However, there are also limitations to the use of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide in lab experiments. The compound is highly toxic and requires careful handling to ensure the safety of researchers. Additionally, the synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. One area of interest is the investigation of its potential applications in the treatment of osteoporosis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to reduce bone resorption and may have a role in preventing the loss of bone density associated with this disease. Another area of interest is the investigation of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide as a potential treatment for renal disorders, such as hyperphosphatemia. Finally, there is also potential for the development of new drugs based on the structure of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide, which may have improved therapeutic properties and reduced toxicity compared to the parent compound.
Conclusion:
In conclusion, 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a potent and selective inhibitor of the sodium-dependent phosphate cotransporter and has been investigated for its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has several advantages for use in lab experiments, but also has limitations that must be considered. Future research on 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide may lead to the development of new treatments for diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
合成法
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide can be synthesized through a multistep process involving the reaction of 1-naphthalenesulfonic acid with pyridine and pentanol. The resulting product is then purified through recrystallization to obtain a pure sample of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide. The synthesis of 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide is a complex process that requires careful attention to detail and high levels of expertise.
科学的研究の応用
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been the investigation of its role in the regulation of phosphate homeostasis. 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide has been shown to be a potent inhibitor of the sodium-dependent phosphate cotransporter, which plays a critical role in the absorption and excretion of phosphate in the body. This makes 4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide a promising candidate for the treatment of diseases related to phosphate metabolism, such as osteoporosis and renal disorders.
特性
製品名 |
4-(pentyloxy)-N-(3-pyridinyl)-1-naphthalenesulfonamide |
|---|---|
分子式 |
C20H22N2O3S |
分子量 |
370.5 g/mol |
IUPAC名 |
4-pentoxy-N-pyridin-3-ylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C20H22N2O3S/c1-2-3-6-14-25-19-11-12-20(18-10-5-4-9-17(18)19)26(23,24)22-16-8-7-13-21-15-16/h4-5,7-13,15,22H,2-3,6,14H2,1H3 |
InChIキー |
FNDBBSMBQLJZOW-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
正規SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Methyl-2-propoxyphenyl)sulfonyl]morpholine](/img/structure/B272558.png)
![1-[(4-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B272560.png)










